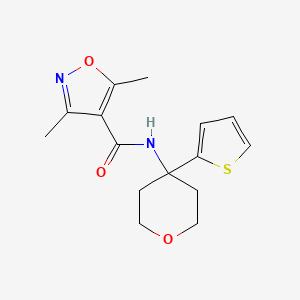

3,5-dimetil-N-(4-(tiofen-2-il)tetrahidro-2H-piran-4-il)isoxazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.

BenchChem offers high-quality 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias: Las moléculas a base de tiofeno, como el suprofeno (con un marco de tiofeno 2-sustituido), sirven como medicamentos antiinflamatorios no esteroideos . El potencial antiinflamatorio del compuesto lo convierte en un candidato para una mayor exploración.

Bloqueadores de Canales de Sodio Dependientes de Voltaje: La articaína, que contiene un anillo de tiofeno 2,3,4-trisustituido, se utiliza como anestésico dental y un bloqueador de canales de sodio dependientes de voltaje en Europa .

Electrónica Orgánica y Semiconductores

Los derivados de tiofeno juegan un papel crucial en la electrónica orgánica y la ciencia de los materiales:

Transistores de Efecto de Campo Orgánicos (OFET): El sistema de anillo de tiofeno contribuye al desarrollo de semiconductores orgánicos, lo que permite la fabricación de OFET .

Diodos Orgánicos Emisores de Luz (OLED): Las moléculas mediadas por tiofeno son esenciales para la creación de OLED .

Propiedades Farmacológicas

Las propiedades farmacológicas del compuesto lo hacen relevante para una mayor investigación:

Actividad Anticancerígena: Los derivados de tiofeno han demostrado potencial anticancerígeno .

Efectos Antimicrobianos: El compuesto puede exhibir propiedades antimicrobianas .

Inhibición de la Tirosinasa: La parte catecol (grupos 2,4-dihidroxilo) en compuestos relacionados juega un papel crucial en la inhibición de la tirosinasa .

Química Industrial y Ciencia de los Materiales

Los derivados de tiofeno encuentran aplicaciones más allá de los productos farmacéuticos:

Actividad Biológica

3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an isoxazole ring, a thiophene moiety, and a tetrahydropyran structure, which contribute to its unique properties. The molecular formula is C14H17N3O2S, and its molecular weight is approximately 293.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an enzyme inhibitor, affecting various metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation and inflammation pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole exhibit significant anticancer properties. In vitro tests revealed that the compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and reducing the expression of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide | Hep3B | 10.5 ± 1.2 | Induces apoptosis |

| Isoxazole Derivative 2d | Hep3B | 7.8 ± 1.21 | G2/M phase arrest |

| Isoxazole Derivative 2e | Hep3B | 8.0 ± 1.0 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Studies

Comparative analysis with other isoxazole derivatives reveals that the presence of the thiophene ring enhances the biological activity of this compound compared to simpler isoxazole derivatives lacking such substituents. For example:

Table 2: Comparison of Isoxazole Derivatives

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxamide | Thiophene + Tetrahydropyran | High anticancer activity |

| Isoxazole A | Simple isoxazole | Moderate anticancer activity |

| Isoxazole B | Isoxazole + Furan | Low anti-inflammatory activity |

Case Studies

One notable case study involved the application of this compound in a preclinical model of liver cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, alongside improved survival rates, highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-10-13(11(2)20-17-10)14(18)16-15(5-7-19-8-6-15)12-4-3-9-21-12/h3-4,9H,5-8H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTMKORWMGESMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2(CCOCC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.